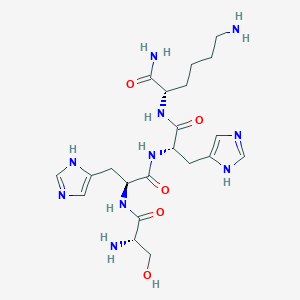![molecular formula C19H12ClN3O2S B14209191 1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- CAS No. 830320-63-3](/img/structure/B14209191.png)
1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a nitro group, a phenyl group, and a chlorophenylthio group, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material. This process may involve the use of nitro as a leaving group or other substituents like fluoro or hydroxyl groups.
Introduction of Functional Groups: The chlorophenylthio and nitro groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, can be employed to achieve efficient synthesis with minimal byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields the corresponding amino derivative.
Substitution: Substitution of the chlorophenylthio group can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: The parent compound without the additional functional groups.
4-Chlorophenylthio-1H-Indazole: Similar structure but lacks the nitro group.
6-Nitro-1H-Indazole: Similar structure but lacks the chlorophenylthio group.
Uniqueness
1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- is unique due to the presence of both the nitro and chlorophenylthio groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential as a bioactive molecule and its versatility in chemical synthesis .
Eigenschaften
CAS-Nummer |
830320-63-3 |
|---|---|
Molekularformel |
C19H12ClN3O2S |
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)sulfanyl-6-nitro-1-phenylindazole |
InChI |
InChI=1S/C19H12ClN3O2S/c20-13-6-8-16(9-7-13)26-19-11-15(23(24)25)10-18-17(19)12-21-22(18)14-4-2-1-3-5-14/h1-12H |
InChI-Schlüssel |
HECSLCYCLXSTHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B14209113.png)
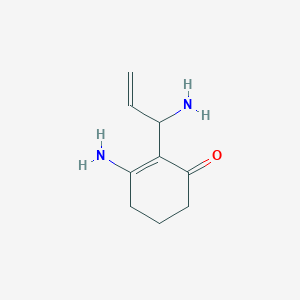
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
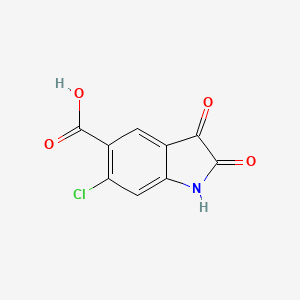
![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
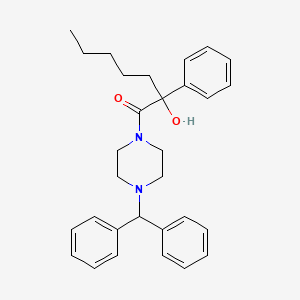
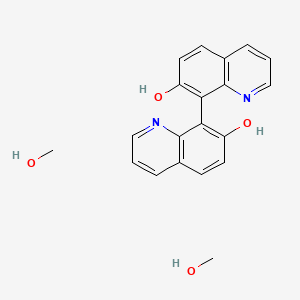
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
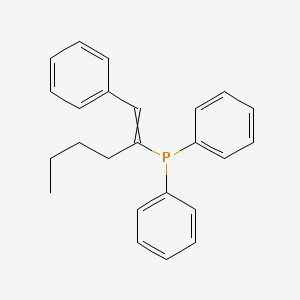
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
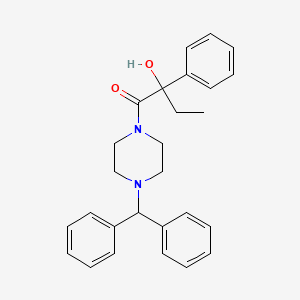
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
